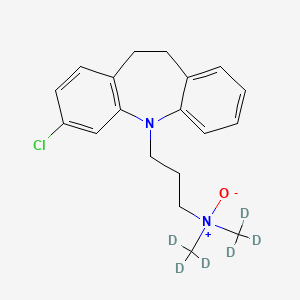

Clomipramine-d6 N-Oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Clomipramine-d6 N-Oxide is a deuterated form of clomipramine, a tricyclic antidepressant. This compound is specifically labeled with deuterium, which is a stable isotope of hydrogen. The deuteration process enhances the pharmacokinetic and pharmacodynamic properties of the parent compound, clomipramine, making it more effective in clinical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Clomipramine-d6 N-Oxide involves the deuteration of clomipramine followed by N-oxidation. The deuteration process typically involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent. The N-oxidation step is carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor the production process .

Análisis De Reacciones Químicas

Types of Reactions: Clomipramine-d6 N-Oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different metabolites.

Reduction: It can be reduced back to its parent compound, clomipramine-d6.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Oxidation: Formation of various oxidized metabolites.

Reduction: Regeneration of clomipramine-d6.

Substitution: Formation of substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Pharmacokinetic studies often utilize Clomipramine-d6 N-Oxide as an internal standard due to its stable isotopic labeling. This allows for precise quantification of Clomipramine and its metabolites in biological matrices such as plasma.

Quantification Techniques

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : A highly sensitive method developed for the quantification of Clomipramine and its metabolites, including this compound, has been validated for use in clinical settings. This method demonstrates excellent accuracy and precision, making it suitable for therapeutic drug monitoring and forensic toxicology .

Drug Metabolism Research

This compound plays a crucial role in understanding the metabolic pathways of Clomipramine. By using deuterated compounds, researchers can trace the metabolic fate of drugs within the body.

Metabolite Identification

- Studies have shown that Clomipramine undergoes extensive hepatic metabolism, resulting in various metabolites, including N-desmethylclomipramine and Clomipramine N-Oxide. The use of deuterated analogs helps elucidate these metabolic pathways by providing distinct mass spectral signatures .

Toxicological Assessments

The N-oxide derivative is also significant in toxicological assessments, particularly in evaluating the safety profiles of Clomipramine in clinical settings.

Case Studies and Findings

- One study highlighted the importance of using this compound in determining the presence of Clomipramine and its metabolites in cases of suspected overdose or poisoning. The ability to differentiate between the parent drug and its metabolites enhances the accuracy of toxicological evaluations .

Clinical Implications

The application of this compound extends into clinical research, particularly in understanding individual responses to antidepressant therapy.

Therapeutic Drug Monitoring

- By employing this compound as an internal standard, clinicians can better monitor therapeutic levels of Clomipramine in patients, ensuring effective dosing while minimizing adverse effects .

Summary Table of Applications

| Application Area | Description | Methodology Used |

|---|---|---|

| Pharmacokinetics | Quantification of Clomipramine and metabolites in plasma | LC-MS/MS |

| Drug Metabolism | Elucidation of metabolic pathways for Clomipramine | Mass spectrometry |

| Toxicology | Assessment of safety profiles and identification of metabolites in overdose cases | Toxicological evaluations |

| Clinical Monitoring | Therapeutic drug monitoring for personalized medicine | Internal standardization |

Mecanismo De Acción

Clomipramine-d6 N-Oxide exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances serotonergic and noradrenergic neurotransmission, which is believed to contribute to its antidepressant effects. The compound also interacts with various receptors, including histamine-H1, alpha-1 adrenergic, and muscarinic receptors, which contribute to its overall pharmacological profile .

Comparación Con Compuestos Similares

- Doxepin-d6 N-Oxide

- Dosulepin-d6 N-Oxide

- Imipramine-d6 N-Oxide

Comparison: Clomipramine-d6 N-Oxide is unique due to its specific deuteration pattern, which enhances its pharmacokinetic properties compared to its non-deuterated counterpart. This results in improved bioavailability, longer half-life, and better overall efficacy. Compared to other deuterated tricyclic antidepressants, this compound shows a more potent inhibition of serotonin reuptake, making it a valuable compound in the treatment of neuropsychiatric disorders .

Actividad Biológica

Clomipramine-d6 N-Oxide is a deuterated derivative of Clomipramine, a tricyclic antidepressant (TCA) known for its efficacy in treating obsessive-compulsive disorder (OCD) and other mood disorders. This compound retains the biological activities of its parent compound while providing unique advantages for research, particularly in pharmacokinetics and metabolic studies.

Molecular Formula : C₁₉D₁₈ClN₂O

Molecular Weight : 337.87 g/mol

The synthesis of this compound involves the incorporation of deuterium into specific positions of the Clomipramine molecule, which enhances its tracking in biological studies. This modification allows researchers to study metabolic pathways without interference from endogenous compounds.

This compound primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of serotonin and norepinephrine, thereby increasing the availability of these neurotransmitters in the synaptic cleft. This mechanism is crucial for alleviating symptoms of depression and anxiety .

Biochemical Pathways

- Serotonergic Pathway : Enhances serotonergic neurotransmission, contributing to mood elevation.

- Norepinephrine Pathway : Modulates norepinephrine levels, which is essential for regulating arousal and alertness.

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract but undergoes significant first-pass metabolism. The primary active metabolite, desmethylclomipramine, retains similar pharmacological properties and acts preferentially as a norepinephrine reuptake inhibitor.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | High |

| First-pass metabolism | Significant |

| Main metabolite | Desmethylclomipramine |

| Elimination half-life | Approximately 20 hours |

Biological Activity

Research indicates that this compound exhibits similar biological activities to Clomipramine, with enhanced tracking capabilities due to deuteration. Studies have shown that it can effectively modulate neurotransmitter levels, influencing behaviors associated with anxiety and depression .

Case Studies

- Animal Model Studies : In rodent models, administration of this compound has demonstrated reduced immobility in the Tail Suspension Test (TST), indicating potential antidepressant effects.

- Human Metabolism Studies : Clinical investigations have utilized this compound to explore its pharmacokinetics and dynamics in human subjects, revealing insights into its therapeutic window and side effect profile compared to non-deuterated forms .

Applications in Research

This compound serves as a valuable tool in various research contexts:

- Metabolic Pathway Analysis : Its deuterated nature allows for precise tracking of metabolic pathways without interference from endogenous substances.

- Drug Interaction Studies : It aids in understanding the binding affinities with various receptors, crucial for optimizing therapeutic regimens involving Clomipramine derivatives.

Propiedades

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O/c1-22(2,23)13-5-12-21-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)21/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNOTLDVJSFYBP-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)(C([2H])([2H])[2H])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.